molecular formula C14H9F3N2O3 B15343463 N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B15343463
M. Wt: 310.23 g/mol
InChI Key: RZOIQEVCVXSDBD-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-nitroaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-2-(trifluoromethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the benzamide.

Scientific Research Applications

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-nitrophenyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-aminophenyl)-2-(trifluoromethyl)benzamide:

    N-(2-nitrophenyl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activity.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Properties

Molecular Formula

C14H9F3N2O3

Molecular Weight

310.23 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-1-5-9(10)13(20)18-11-7-3-4-8-12(11)19(21)22/h1-8H,(H,18,20)

InChI Key

RZOIQEVCVXSDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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